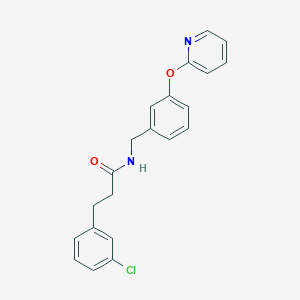

3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-18-7-3-5-16(13-18)10-11-20(25)24-15-17-6-4-8-19(14-17)26-21-9-1-2-12-23-21/h1-9,12-14H,10-11,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCZGYGPRTVZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the pyridin-2-yloxy group through nucleophilic substitution reactions. The final step involves the coupling of the benzylpropanamide moiety via amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and pyridin-2-yloxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

*Calculated based on molecular formula.

Key Observations:

- Aromatic vs. Aliphatic Substituents : The pyridin-2-yloxy group in the target compound contrasts with aliphatic substituents (e.g., cyclopentyl in ), which may influence solubility and membrane permeability.

- Electronic Effects : The pyridine oxygen and chlorophenyl group introduce electron-withdrawing properties, which may enhance hydrogen-bonding interactions compared to furan or benzothiazole derivatives .

Key Observations:

Biological Activity

3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Table 1: Summary of Anti-Inflammatory Studies

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.5 | |

| Compound B | iNOS Inhibition | 0.8 | |

| 3-Chloro Compound | Cytokine Release Inhibition | 0.6 |

Anticancer Activity

The anticancer potential of this class of compounds has been investigated across various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed, particularly through mechanisms involving the modulation of cell cycle proteins.

Table 2: Summary of Anticancer Studies

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 (Breast) | 3-Chloro Compound | 1.5 | Apoptosis induction |

| HCT116 (Colon) | 3-Chloro Compound | 2.0 | Cell cycle arrest |

| A549 (Lung) | 3-Chloro Compound | 1.8 | Inhibition of proliferation |

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

- Case Study on COX-2 Inhibitors : A study demonstrated that compounds with a similar structure significantly reduced inflammation in animal models, correlating with decreased levels of pro-inflammatory markers.

- Anticancer Efficacy in Mice : Another study evaluated the effectiveness of related amides in mouse models bearing human tumor xenografts, showing significant tumor regression and improved survival rates.

Mechanistic Insights

The biological activity of this compound is likely mediated through several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : The compound may activate caspases leading to programmed cell death.

- Cytokine Modulation : It may inhibit the release of cytokines that promote inflammation and tumor growth.

Q & A

Basic: What are the typical synthetic routes for 3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide?

The synthesis involves multi-step organic reactions. A common approach includes:

Substitution reactions : Reacting chlorinated aryl precursors with pyridinyl alcohols under alkaline conditions to introduce ether linkages (e.g., 3-(pyridin-2-yloxy)benzyl groups) .

Reduction : Using iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .

Condensation : Coupling the aniline intermediate with a chlorophenyl propanoyl chloride or activated ester using condensing agents like EDC·HCl/HOBt .

Key considerations include solvent choice (e.g., ethanol or acetonitrile) and temperature control to minimize side reactions .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with peaks for the chlorophenyl (δ 7.2–7.5 ppm), pyridinyloxy (δ 8.1–8.3 ppm), and propanamide backbone (δ 2.5–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 409.12) .

- LC/MS : Monitors purity (>95%) and reaction progress .

Advanced: How can reaction conditions be optimized to improve the yield of the condensation step?

Optimization strategies include:

- Catalyst selection : Use of EDC·HCl/HOBt for efficient amide bond formation with minimal racemization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .

- Temperature control : Maintaining 0–5°C during condensation reduces side reactions like hydrolysis .

Evidence from analogous syntheses shows yields improving from 33% to 41% with precise stoichiometry and inert atmospheres .

Advanced: How to resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability or impurity profiles. Solutions include:

- Bioactivity validation : Re-testing in standardized assays (e.g., kinase inhibition or receptor binding) with purity-verified batches .

- Structural analogs : Comparing activities of derivatives (e.g., furan/thiophene modifications) to isolate functional group contributions .

- Meta-analysis : Cross-referencing data from independent studies (e.g., JAK3 inhibition vs. general cytotoxicity) .

Basic: What are the common chemical reactions this compound undergoes?

- Oxidation : The pyridinyloxy group can be oxidized to N-oxide derivatives under mild conditions (e.g., HO/acetic acid) .

- Reduction : The chlorophenyl group may undergo catalytic hydrogenation to cyclohexane derivatives .

- Substitution : The chlorine atom is replaceable via nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

Advanced: What strategies are effective in designing analogues with enhanced solubility?

- Polar substituents : Introducing hydroxyl or amine groups (e.g., replacing chlorophenyl with 4-hydroxyphenyl) .

- Salt formation : Using HCl or sodium salts of the propanamide carboxylic acid .

- Prodrug approaches : Esterification of the amide group to improve bioavailability .

Basic: What is the role of the pyridinyloxy group in the compound's reactivity?

The pyridinyloxy group acts as an electron-withdrawing moiety, directing electrophilic substitution to the meta position of the benzyl ring. It also enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to analyze stereochemical outcomes in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.